molecular formula C11H7BrO3 B11850969 2-Bromo-8-hydroxy-6-methylnaphthoquinone CAS No. 161811-59-2

2-Bromo-8-hydroxy-6-methylnaphthoquinone

Cat. No.: B11850969
CAS No.: 161811-59-2
M. Wt: 267.07 g/mol
InChI Key: JTXZJKMQLWGQLZ-UHFFFAOYSA-N
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Description

2-Bromo-8-hydroxy-6-methylnaphthoquinone is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often found in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-hydroxy-6-methylnaphthoquinone typically involves a Diels-Alder reaction. This reaction forms the naphthoquinone core, followed by O-protection and copper (II) mediated coupling to establish the desired structure . The key steps in the synthesis include:

    Diels-Alder Reaction: This forms the naphthoquinone core.

    O-Protection: Protecting the hydroxyl group to prevent unwanted reactions.

    Copper (II) Mediated Coupling: This step establishes the final structure of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-hydroxy-6-methylnaphthoquinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-Bromo-8-hydroxy-6-methylnaphthoquinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-8-hydroxy-6-methylnaphthoquinone involves its interaction with various molecular targets and pathways. As a naphthoquinone derivative, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells . The compound’s ability to undergo redox reactions makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with similar redox properties.

    2-Bromo-1,4-naphthoquinone: Similar structure but lacks the hydroxyl and methyl groups.

    8-Hydroxy-1,4-naphthoquinone: Similar structure but lacks the bromine and methyl groups.

Uniqueness

2-Bromo-8-hydroxy-6-methylnaphthoquinone is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

161811-59-2

Molecular Formula

C11H7BrO3

Molecular Weight

267.07 g/mol

IUPAC Name

2-bromo-8-hydroxy-6-methylnaphthalene-1,4-dione

InChI

InChI=1S/C11H7BrO3/c1-5-2-6-8(13)4-7(12)11(15)10(6)9(14)3-5/h2-4,14H,1H3

InChI Key

JTXZJKMQLWGQLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br

Origin of Product

United States

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